molecular formula C11H15N2O5P B12788218 2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide CAS No. 156454-79-4

2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide

Katalognummer: B12788218
CAS-Nummer: 156454-79-4
Molekulargewicht: 286.22 g/mol
InChI-Schlüssel: HGBPTUARXOAZJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzoxazaphosphorin ring system, which is a unique structural motif combining phosphorus, nitrogen, and oxygen atoms within a single ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyethylamine and phosphorus oxychloride.

    Formation of Intermediate: The reaction between 2-hydroxyethylamine and phosphorus oxychloride leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the benzoxazaphosphorin ring system.

    Oxidation: The final step involves the oxidation of the compound to introduce the 2-oxide functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the phosphorus atom.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen functionalities, while reduction may produce compounds with lower oxidation states.

Wissenschaftliche Forschungsanwendungen

2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(2-hydroxyethyl) terephthalate: A compound used in the production of polyethylene terephthalate (PET) and other polymers.

    Bis(2-hydroxyethyl)amine: A simpler compound with similar functional groups but lacking the benzoxazaphosphorin ring system.

Uniqueness

2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide is unique due to its complex ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

156454-79-4

Molekularformel

C11H15N2O5P

Molekulargewicht

286.22 g/mol

IUPAC-Name

2-[bis(2-hydroxyethyl)amino]-2-oxo-3H-1,3,2λ5-benzoxazaphosphinin-4-one

InChI

InChI=1S/C11H15N2O5P/c14-7-5-13(6-8-15)19(17)12-11(16)9-3-1-2-4-10(9)18-19/h1-4,14-15H,5-8H2,(H,12,16,17)

InChI-Schlüssel

HGBPTUARXOAZJN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)NP(=O)(O2)N(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.